molecular formula C6H5Br2N3S B8810208 1-(2,6-Dibromopyridin-4-yl)thiourea

1-(2,6-Dibromopyridin-4-yl)thiourea

Cat. No.: B8810208
M. Wt: 311.00 g/mol
InChI Key: PAVKMURODQHTLD-UHFFFAOYSA-N
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Description

1-(2,6-Dibromopyridin-4-yl)thiourea is a useful research compound. Its molecular formula is C6H5Br2N3S and its molecular weight is 311.00 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5Br2N3S

Molecular Weight

311.00 g/mol

IUPAC Name

(2,6-dibromopyridin-4-yl)thiourea

InChI

InChI=1S/C6H5Br2N3S/c7-4-1-3(10-6(9)12)2-5(8)11-4/h1-2H,(H3,9,10,11,12)

InChI Key

PAVKMURODQHTLD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Br)Br)NC(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-benzoyl-3-(2,6-dibromo-pyridin-4-yl)-thiourea (1.0 g, 2.14 mmol) in THF (50 mL) was added NaOH solution (0.48 in 20 mL H2O) at room temperature. The reaction mixture was heated up to 60-65° C. overnight. After completion of reaction (TLC monitoring) THF was distilled off followed by addition of water, and extraction with ethyl acetate (2×50 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and evaporated to dryness under reduced pressure. The crude residue was washed with mixture of ethyl acetate:hexane (30:70) and dried under high vacuum to get the desired product as a white solid (0.58 g, 78%).
Name
1-benzoyl-3-(2,6-dibromo-pyridin-4-yl)-thiourea
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of N-(2,6-dibromopyridin-4-ylcarbamothioyl)benzamide (14.50 g, 34.93 mmol) in a mixture of THF (600 mL) and MeOH (200 mL) was added a solution of NaOH (7.0 g, 174.65 mmol) dissolved in 200 mL of water. The mixture was heated to 70° C. for 16-22 h. After reaction, the solvent wad distilled under reduced pressure, water added and extracted with EtOAc (3×500 mL). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue thus obtained was treated with 20% EtOAc-hexane and finally filtered to obtain the desired product as an off-white solid (9.0 g, 83%).
Name
N-(2,6-dibromopyridin-4-ylcarbamothioyl)benzamide
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
83%

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